N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide
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Overview
Description
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is a chemical compound with the molecular formula C21H30N4O6 . It has a molecular weight of 434.5 g/mol . The IUPAC name for this compound is benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide can be represented by the canonical SMILES notation: CC©CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 . This notation provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them .Physical And Chemical Properties Analysis
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide has a molecular weight of 434.5 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its relative lipophilicity . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are both 434.21653469 g/mol . The topological polar surface area is 137 Ų .Scientific Research Applications
Anticancer Research
This compound has been studied in the context of anticancer research . It’s been found to bind to a new site on α-tubulin, which is part of the microtubule structure in cells . This binding destabilizes the tubulin, leading to its degradation . This could potentially be used to develop new anticancer drugs that target this novel site .
Inhibition of Prolidase
“N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide” is a potent inhibitor of prolidase , a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . This could have potential applications in regulating the activity of this enzyme in various biological processes.
Synthesis of Derivatives
This compound is also used in the synthesis of N-(L-Prolyl)-β-alanine , which is a derivative of the naturally occurring beta amino acid β-Alanine . This could be useful in the study of these types of amino acids and their biological roles.
Mechanism of Action
Target of Action
The primary target of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide, also known as benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate, is prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue .
Mode of Action
This compound acts as a potent inhibitor of prolidase . By binding to the active site of the enzyme, it prevents the enzyme from cleaving its substrate dipeptides, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of prolidase affects the metabolism of proline-containing dipeptides . This can have downstream effects on various biochemical pathways, particularly those involving the recycling of proline for protein synthesis .
Result of Action
The inhibition of prolidase by this compound can result in the accumulation of proline-containing dipeptides . This could potentially disrupt normal cellular processes that depend on the recycling of proline .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in methanol is almost transparent , suggesting that its solubility could be affected by the solvent environment. Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition for optimal stability .
properties
IUPAC Name |
benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFLHRPYCTXGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340097 |
Source
|
Record name | Z-Pro-Leu-Gly hydroxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103145-74-0 |
Source
|
Record name | Z-Pro-Leu-Gly hydroxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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